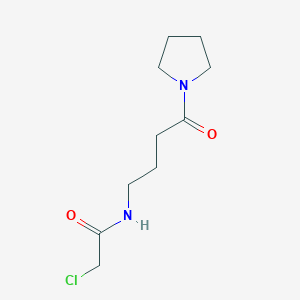

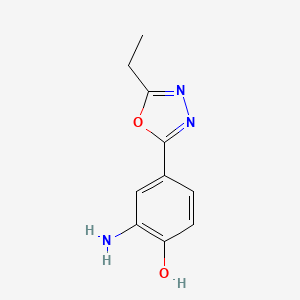

![molecular formula C21H18N4O B2493491 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895008-32-9](/img/structure/B2493491.png)

5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a group of compounds known for their wide range of biological activities and chemical significance. This compound, in particular, has been designed and synthesized to explore its potential in various fields of chemistry and biology, focusing on its synthesis methodology, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the specific compound , often involves regio-selective synthesis methods such as a tandem aza-Wittig reaction. These methods enable the creation of a diverse array of derivatives by allowing for the introduction of various substituents into the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. The synthesis process is confirmed and characterized by techniques such as 1H NMR, IR, EI-MS spectroscopy, and elemental analyses, ensuring the purity and structure of the synthesized compounds (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives is elucidated using various spectroscopic and analytical techniques. 1H NMR, MS, and IR spectroscopy, along with elemental analysis or X-ray diffraction crystallography, provide detailed information about the arrangement of atoms within the molecule and the nature of its functional groups. This information is crucial for understanding the compound's reactivity and interaction with biological targets (Wu et al., 2010).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including interactions with triethyl orthoformate, leading to the formation of new derivatives such as 1,8-2H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-ones. These reactions expand the chemical diversity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one class and open new avenues for the development of compounds with potential biological activities. Preliminary bioassays indicate that these compounds show inhibition effects against certain pathogens, demonstrating the compound's potential for further development as a chemical entity with specific properties (Wang et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including structures similar to 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been designed and synthesized through various chemical reactions, showcasing the versatility and regioselectivity of synthetic methods for constructing this scaffold. These methods include regioselective syntheses via tandem aza-Wittig reactions and cyclization processes, highlighting the compounds' chemical diversity and potential for further functionalization (Wang et al., 2004).

Bioactivity and Pharmacological Potential The bioactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been extensively investigated, with studies revealing their inhibitory effects against various biological targets. These compounds exhibit inhibition against Botrytis cinerea and Pyricularia oryzae, suggesting potential agricultural applications as fungicides or plant protectants. Additionally, their affinity towards adenosine receptors and phosphodiesterase 5 (PDE5) indicates potential therapeutic applications in the treatment of diseases related to these targets (Harden et al., 1991; Tollefson et al., 2010).

Antimicrobial and Antifungal Activities Compounds based on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold have demonstrated significant antimicrobial and antifungal activities. Syntheses of these derivatives and their subsequent testing against a range of microbial and fungal strains have identified several candidates with promising inhibitory properties, which could lead to the development of new antimicrobial agents (Abdel-Gawad et al., 2003; Wang et al., 2008).

Anticancer Activity and Kinase Inhibition Research into the anticancer properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has identified several compounds with potent activity against various cancer cell lines. These studies not only underscore the potential of these compounds as anticancer agents but also highlight their ability to inhibit key enzymes involved in cancer progression, such as adenosine kinase and multi-targeted kinases, suggesting a promising avenue for the development of novel cancer therapeutics (Cottam et al., 1993; Elzahabi et al., 2018).

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-16-8-5-6-12-19(16)25-20-18(14-23-25)21(26)24(15-22-20)13-7-11-17-9-3-2-4-10-17/h2-12,14-15H,13H2,1H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHROJYJWUTXSU-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

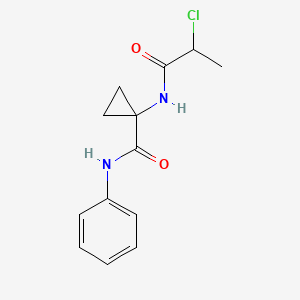

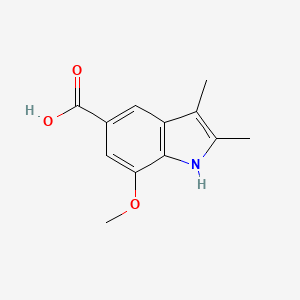

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

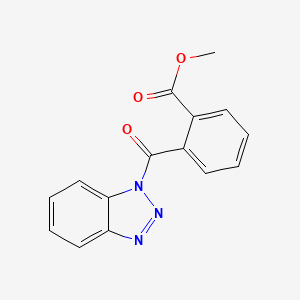

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)

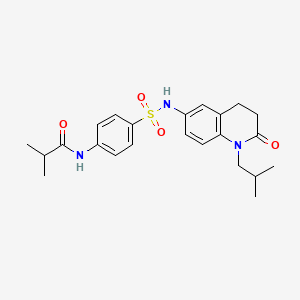

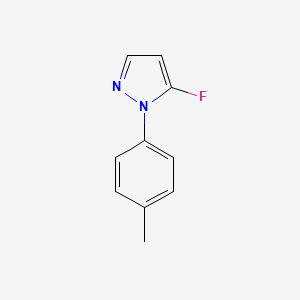

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2493413.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide](/img/structure/B2493417.png)

![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)